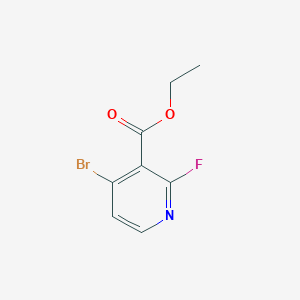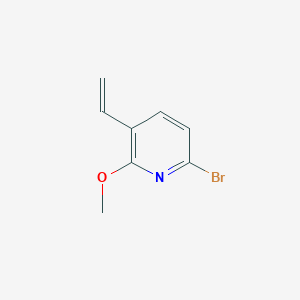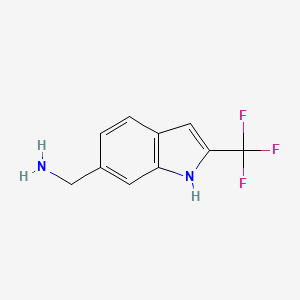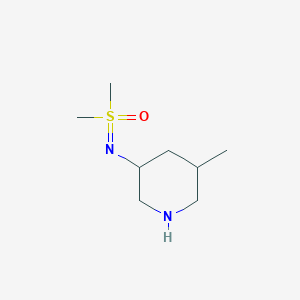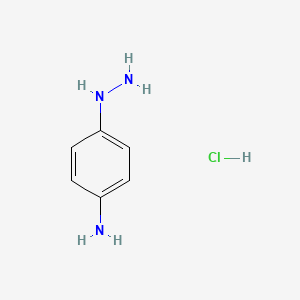
4-Hydrazinylaniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinylaniline hydrochloride is an organic compound with the molecular formula C6H9N3·HCl It is a derivative of aniline, where the amino group is substituted with a hydrazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylaniline hydrochloride typically involves the reduction of 4-nitroaniline to 4-hydrazinylaniline, followed by its conversion to the hydrochloride salt. One common method includes:
Reduction of 4-nitroaniline: This step involves the reduction of 4-nitroaniline using hydrazine hydrate in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Formation of Hydrochloride Salt: The resulting 4-hydrazinylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
4-Hydrazinylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced further to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-Hydrazinylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydrazinylaniline hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or modification of protein function. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
4-Nitroaniline: A precursor in the synthesis of 4-Hydrazinylaniline hydrochloride.
4-Aminophenylhydrazine: A structurally similar compound with different reactivity.
Phenylhydrazine: Another hydrazine derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other hydrazine derivatives. Its ability to undergo a variety of chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10ClN3 |
|---|---|
分子量 |
159.62 g/mol |
IUPAC名 |
4-hydrazinylaniline;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,7-8H2;1H |
InChIキー |
KMVSVOWOALYPQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


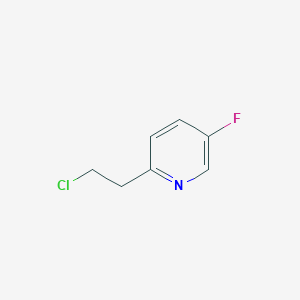
![(3AR,3bR,4aS,5S,5aS)-3b-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol](/img/structure/B12953327.png)
![7-Fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12953329.png)
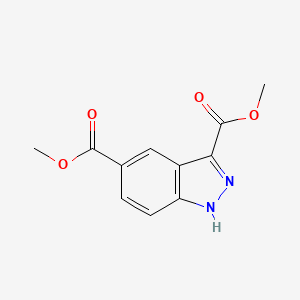


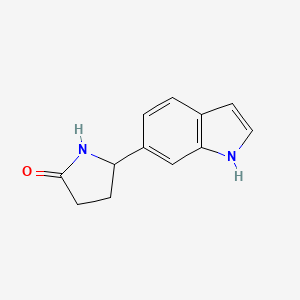
![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
